molecular formula C14H8ClNO2S B3040616 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate CAS No. 219928-57-1

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Cat. No. B3040616
CAS RN: 219928-57-1
M. Wt: 289.7 g/mol
InChI Key: MJUROXWMOSFAGX-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a chemical compound that is part of the benzo[b]thiophene family . Benzo[b]thiophene compounds are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, often involves heterocyclization of various substrates . A hybrid pharmacophore approach has been applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives . An example of a synthesis method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .

Scientific Research Applications

Antimicrobial Agents

Research by Barbier et al. (2022) synthesized a series of compounds including derivatives of benzo[b]thiophene, which were screened against Staphylococcus aureus. One of the compounds, closely related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, showed significant antimicrobial activity, particularly against multidrug-resistant strains of S. aureus (Barbier et al., 2022).

Synthetic Medicinal Chemistry

Isloor et al. (2010) discuss the significance of benzo[b]thiophene molecules in synthetic medicinal chemistry, highlighting their pharmacological properties. This research synthesized new derivatives, including those related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, and explored their antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).

Antimicrobial and Analgesic Activity

Kumara et al. (2009) synthesized various derivatives of benzo[b]thiophene, including those structurally related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate. These compounds were tested for antimicrobial and analgesic activities, providing insights into their potential therapeutic applications (Kumara et al., 2009).

Palladium-Catalysed Direct Arylations

Yuan and Doucet (2013) focused on the development of metal-catalyzed direct arylation reactions for the synthesis of benzo[b]thiophene derivatives. This study provides valuable information on the synthetic methods applicable to compounds like 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate (Yuan & Doucet, 2013).

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) developed thiophene-based metal-organic frameworks (MOFs) for environmental applications, including luminescence sensing and pesticide removal. This study highlights the potential of benzo[b]thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

properties

IUPAC Name

(2-chloropyridin-3-yl) 1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-10(5-3-7-16-13)18-14(17)12-8-9-4-1-2-6-11(9)19-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUROXWMOSFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)OC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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